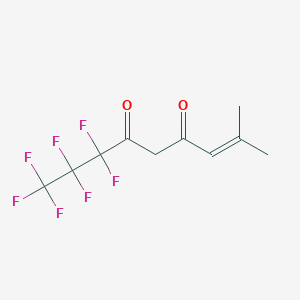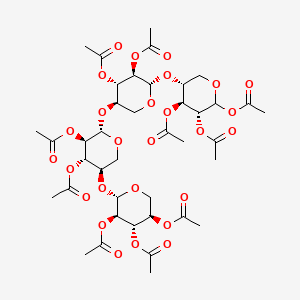
Xylotetraose Decaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xylotetraose Decaacetate is typically synthesized through the acetylation of xylotetraose. The process involves the reaction of xylotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Xylotetraose Decaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield xylotetraose and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: Xylotetraose and acetic acid.
Oxidation: Oxidized derivatives of xylotetraose.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Xylotetraose Decaacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex carbohydrates and oligosaccharides.
Biology: Employed in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health.
Industry: Utilized in the production of functional foods and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Xylotetraose Decaacetate involves its interaction with specific enzymes and proteins. In biological systems, it is hydrolyzed by enzymes such as β-xylanase and β-xylosidase to release xylotetraose, which can then be further metabolized . The compound’s acetyl groups may also play a role in modulating its interactions with enzymes and other molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Xylobiose: A disaccharide composed of two D-xylose residues.
Xylotriose: A trisaccharide composed of three D-xylose residues.
Xylopentaose: A pentasaccharide composed of five D-xylose residues.
Uniqueness
Xylotetraose Decaacetate is unique due to its complete acetylation, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This modification enhances its stability and makes it suitable for various industrial and research applications .
Propiedades
Fórmula molecular |
C40H54O27 |
|---|---|
Peso molecular |
966.8 g/mol |
Nombre IUPAC |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)55-25-11-52-38(34(61-21(7)47)29(25)56-16(2)42)66-27-13-54-40(36(63-23(9)49)31(27)58-18(4)44)67-28-14-53-39(35(62-22(8)48)32(28)59-19(5)45)65-26-12-51-37(64-24(10)50)33(60-20(6)46)30(26)57-17(3)43/h25-40H,11-14H2,1-10H3/t25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37?,38+,39+,40+/m1/s1 |
Clave InChI |
AXGZKFVWSVOKRF-UGMHODLOSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3CO[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4COC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC4COC(C(C4OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


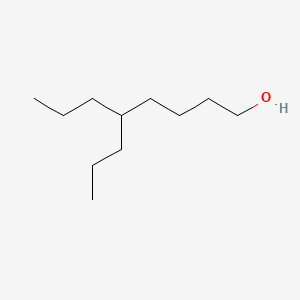
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
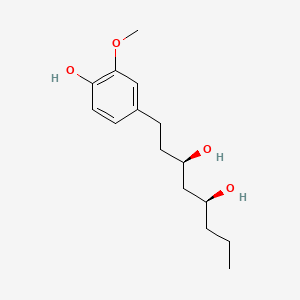
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
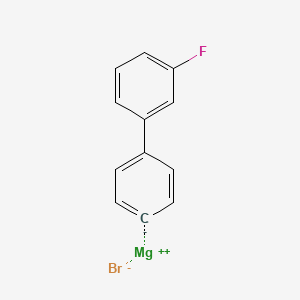
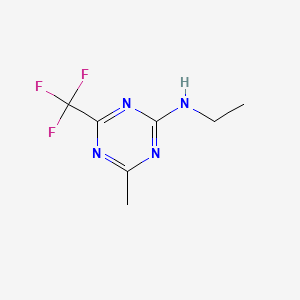


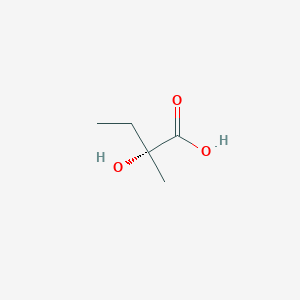


![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
